molecular formula C12H12ClN5O2 B1460649 N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 241146-90-7

N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B1460649
CAS No.: 241146-90-7
M. Wt: 293.71 g/mol
InChI Key: LZRQSSLAEQBTAD-UHFFFAOYSA-N
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Description

N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C12H12ClN5O2 and its molecular weight is 293.71 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methoxyiminomethyl]-2-(1,2,4-triazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O2/c13-11-3-1-10(2-4-11)6-20-17-8-15-12(19)5-18-9-14-7-16-18/h1-4,7-9H,5-6H2,(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRQSSLAEQBTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CNC(=O)CN2C=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/NC(=O)CN2C=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial and enzyme inhibitory activities, supported by data from various studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Common Name This compound
CAS Number 241146-90-7
Molecular Formula C₁₂H₁₂ClN₅O₂
Molecular Weight 293.71 g/mol

Antibacterial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antibacterial properties. In a study evaluating various synthesized triazole derivatives, compounds similar to this compound demonstrated moderate to strong activity against several bacterial strains.

Case Study: Antibacterial Screening

A comparative analysis of antibacterial activity revealed that triazole derivatives exhibited varying degrees of effectiveness against Salmonella typhi and Bacillus subtilis. The synthesized compounds showed IC50 values indicating their potency as antibacterial agents. For instance, one derivative displayed an IC50 of 2.14 µM against acetylcholinesterase (AChE), suggesting a strong inhibitory effect that could be leveraged in therapeutic applications .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was evaluated through various assays. Notably, it showed significant inhibition of urease and AChE.

Enzyme Inhibition Assay Results

CompoundEnzyme TargetIC50 Value (µM)
N-[(1E)-...Acetylcholinesterase2.14
N-[(1E)-...Urease0.63

These results indicate that the compound could serve as a candidate for developing new drugs targeting these enzymes, which are implicated in several diseases .

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. Docking studies have suggested that the compound binds effectively to active sites of target enzymes through hydrogen bonding and hydrophobic interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.